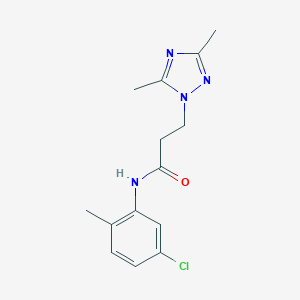

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Description

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a triazolyl propanamide derivative characterized by a 5-chloro-2-methylphenyl substituent on the amide nitrogen and a 3,5-dimethyl-1,2,4-triazole moiety linked via a propanamide chain. The compound’s design likely aims to balance lipophilicity, stability, and bioactivity through strategic substitution patterns .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-9-4-5-12(15)8-13(9)17-14(20)6-7-19-11(3)16-10(2)18-19/h4-5,8H,6-7H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFQAQYLMLZLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of 2-methylphenyl compounds under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

Synthesis of the Triazole Intermediate: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Coupling Reaction: The final step involves coupling the chlorinated aromatic intermediate with the triazole intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Testing : In vitro studies have demonstrated that similar triazole derivatives show promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide could be explored further for its anticancer properties.

Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory effects. The compound's structure suggests it may interact with biological pathways involved in inflammation. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various pathogens. Research indicates that triazole compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways:

- Testing Against Pathogens : Studies have reported effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several triazole derivatives and tested their efficacy against cancer cell lines. Among these derivatives, one demonstrated an IC50 value of 3.25 mg/mL against Hep-2 cells, indicating significant cytotoxicity . This case exemplifies the potential of triazole-based compounds in targeting cancer cells effectively.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of triazole derivatives showed that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This study supports the hypothesis that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key Analogs:

- Compound C : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide (CAS 927639-88-1, ).

- Compound D : 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide (CAS 927639-74-5, ).

Table 1: Structural and Molecular Comparisons

| Compound | Aromatic Substituent | Propanamide Chain | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| A | 5-chloro-2-methylphenyl | Unbranched | Not provided | Inferred ~300 |

| B | 5-chloro-2-methoxyphenyl | Unbranched | C₁₄H₁₇ClN₄O₂ | 308.76 |

| C | 4-methylphenyl | Unbranched | C₁₄H₁₈N₄O | 258.32 |

| D | 4-methylphenyl | 2-methyl branched | C₁₅H₂₀N₄O | 272.35 |

Key Observations:

- Lipophilicity : The 5-chloro-2-methylphenyl group in Compound A likely enhances lipophilicity compared to Compound C ’s 4-methylphenyl group, which may influence membrane permeability and target binding .

- Steric Effects : Compound D ’s branched propanamide chain introduces steric hindrance, possibly affecting conformational flexibility and receptor interaction compared to Compound A .

Antifungal Potential ():

highlights a fluorometric screening method for antifungal agents. While Compound A’s activity is undocumented, structural analogs like imidazolylindol-propanol (MIC = 0.001 μg/mL against Candida albicans) demonstrate how triazole moieties enhance antifungal potency. The chloro and methyl groups in Compound A may similarly optimize interactions with fungal targets .

Physicochemical Property Trends

- Melting Points : Pyrazole carboxamides in exhibit melting points between 123–183°C. Compound A ’s melting point is likely within this range, influenced by crystallinity from the chloro and methyl groups .

- Solubility : The methoxy group in Compound B may improve aqueous solubility compared to Compound A ’s methyl group, albeit at the cost of reduced metabolic stability .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C15H19ClN4O

- Molecular Weight : 304.79 g/mol

- CAS Number : 898644-10-5

- PubChem CID : 16004455

Biological Activity

The compound exhibits a range of biological activities that have been explored in several studies. Its primary areas of interest include:

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro Studies : The compound has shown significant cytotoxicity against the MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

2. Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, preventing further progression and proliferation of cancer cells .

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| HeLa | 17.82 | Cell cycle arrest |

| A549 | 26 | Apoptosis and cell cycle regulation |

Table 2: Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H19ClN4O |

| Molecular Weight | 304.79 g/mol |

| CAS Number | 898644-10-5 |

| PubChem CID | 16004455 |

Case Studies

Case Study 1: Antitumor Efficacy in Mice

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treated mice exhibited enhanced survival rates and reduced metastasis .

Case Study 2: Synergistic Effects with Other Agents

Research has indicated that when combined with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines. For example, co-treatment with doxorubicin showed improved cytotoxic effects in resistant variants of MCF7 cells .

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Answer:

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide requires careful selection of coupling reagents, solvent systems, and purification methods. A typical approach involves:

- Amide bond formation : Using coupling agents like EDCI/HOBt for activating carboxylic acid intermediates, as demonstrated in pyrazole-carboxamide syntheses (e.g., 68% yield achieved via DMF-mediated reactions with triethylamine) .

- Reaction monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .

- Purification : Recrystallization (e.g., ethanol or DMSO/water mixtures) or column chromatography (e.g., normal-phase with dichloromethane/ethyl acetate gradients) to isolate the final product .

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

Structural validation requires a combination of:

- ¹H-NMR : To confirm proton environments (e.g., aromatic protons at δ 7.41–8.12 ppm, methyl groups at δ 2.42–2.66 ppm) .

- Mass spectrometry (MS) : ESI-MS for molecular ion detection (e.g., [M+H]+ peaks at m/z 403–437 for analogous carboxamides) .

- IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1636 cm⁻¹) .

Cross-referencing with elemental analysis (C, H, N percentages) further ensures purity .

Advanced: How can researchers optimize reaction yields for analogs with varying substituents?

Answer:

Yield optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids recrystallization .

- Temperature control : Reflux at 90°C for thiadiazole formation vs. room-temperature coupling for amide bonds .

- Stoichiometric adjustments : Excess reagents (e.g., 2 mmol triethylamine per 1 mmol substrate) improve conversion rates .

Case studies show yields varying from 62% (electron-withdrawing substituents) to 71% (electron-donating groups) due to steric/electronic effects .

Advanced: How should contradictory bioactivity data be resolved for this compound?

Answer:

Conflicting bioactivity results may arise from:

- Purity discrepancies : Validate via HPLC or GC-MS to rule out impurities (e.g., residual solvents or byproducts) .

- Assay variability : Standardize protocols (e.g., cell-line specificity, incubation times) and include positive controls .

- Structural analogs : Compare activity trends across derivatives (e.g., chloro vs. methyl substituents) to identify pharmacophoric motifs .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Answer:

- Docking simulations : Use software like AutoDock to model interactions with target proteins (e.g., triazole rings binding to hydrophobic pockets) .

- QSAR modeling : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs .

- DFT calculations : Predict electronic effects of substituents (e.g., chloro groups increasing electrophilicity) .

Basic: What purification techniques are effective for removing byproducts?

Answer:

- Liquid-liquid extraction : Separate polar impurities using chloroform/water systems, followed by acid/base washes (e.g., 0.2M HCl and 2M NaOH) .

- Recrystallization : Ethanol or pet-ether mixtures yield high-purity crystals (e.g., 133–135°C melting points confirm crystallinity) .

- Chromatography : Silica gel columns with gradients (e.g., 100% dichloromethane to ethyl acetate) resolve closely eluting byproducts .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., >200°C stability for storage recommendations) .

- Metabolic studies : Use liver microsomes to identify cytochrome P450-mediated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.